molecular formula C17H22N4O2 B14389708 N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea CAS No. 87653-40-5

N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea

Cat. No.: B14389708
CAS No.: 87653-40-5
M. Wt: 314.4 g/mol
InChI Key: SNHUUEGHSAQBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a phenyl group and a pentyl chain linked to a urea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Pentyl Chain Introduction: The pentyl chain can be attached through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the pyridazinone derivative.

    Urea Formation: The final step involves the reaction of the substituted pyridazinone with methyl isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: Similar structure with a shorter alkyl chain.

    N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea: Similar structure with a longer alkyl chain.

    N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea: Similar structure with an even shorter alkyl chain.

Uniqueness

N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is unique due to its specific alkyl chain length, which can influence its chemical reactivity and interaction with biological targets. The presence of the phenyl group and the pyridazinone core also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

87653-40-5

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-methyl-3-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]urea

InChI

InChI=1S/C17H22N4O2/c1-18-17(23)19-12-6-3-7-13-21-16(22)11-10-15(20-21)14-8-4-2-5-9-14/h2,4-5,8-11H,3,6-7,12-13H2,1H3,(H2,18,19,23)

InChI Key

SNHUUEGHSAQBGS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.